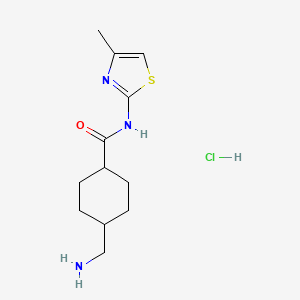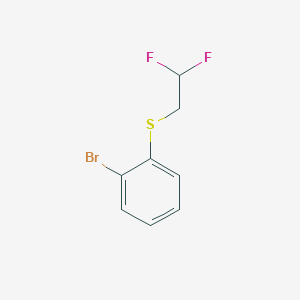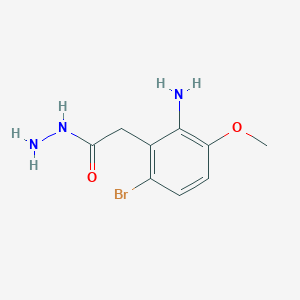
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (4-methyl-thiazol-2-yl)-amide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans)-4-Aminomethylcyclohexanecarboxylic acid (4-methylthiazol-2-yl)amide, hydrochloride is a compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which combines a cyclohexane ring with an aminomethyl group and a carboxylic acid moiety, along with a thiazole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (trans)-4-Aminomethylcyclohexanecarboxylic acid (4-methylthiazol-2-yl)amide, hydrochloride involves several steps:
Catalytic Hydrogenation: 4-hydroxybenzoic acid undergoes catalytic hydrogenation to form 4-hydroxycyclohexyl formic acid.
Esterification: The resulting 4-hydroxycyclohexyl formic acid is esterified to produce 4-hydroxycyclohexyl formic ether.
Oxidation: The ether is then oxidized to form 4-oxo cyclohexyl formic ether.
Condensation: 4-oxo cyclohexyl formic ether undergoes condensation with nitromethane to yield 4-nitryl methylene cyclohexyl formic ether.
Catalytic Hydrogenation: This intermediate is further hydrogenated to produce 4-aminomethyl cyclohexyl formic ether.
Hydrolysis and Conversion: Finally, the ether is hydrolyzed and converted to (trans)-4-Aminomethylcyclohexanecarboxylic acid (4-methylthiazol-2-yl)amide, hydrochloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, cost-effectiveness, and minimal environmental impact. The use of efficient catalysts and reaction conditions is crucial to achieving these goals .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the carboxylic acid moiety to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the thiazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, the compound is used to study enzyme interactions and protein binding due to its ability to mimic natural substrates .
Medicine
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The aminomethyl group and carboxylic acid moiety play crucial roles in binding to these targets, leading to various biological effects. The thiazole ring enhances the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Tranexamic Acid: Similar structure but lacks the thiazole ring.
Aminocaproic Acid: Similar aminomethyl and carboxylic acid groups but different ring structure.
Uniqueness
The presence of the thiazole ring in (trans)-4-Aminomethylcyclohexanecarboxylic acid (4-methylthiazol-2-yl)amide, hydrochloride distinguishes it from other similar compounds. This ring enhances its stability and binding affinity, making it more effective in various applications .
Properties
CAS No. |
1204337-42-7 |
|---|---|
Molecular Formula |
C12H20ClN3OS |
Molecular Weight |
289.83 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(4-methyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H19N3OS.ClH/c1-8-7-17-12(14-8)15-11(16)10-4-2-9(6-13)3-5-10;/h7,9-10H,2-6,13H2,1H3,(H,14,15,16);1H |
InChI Key |
GQJWVPYCSBXBET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCC(CC2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(trans)-4-Aminomethylcyclohexanecarboxylic acid (4-[1,2,4]triazol-1-ylmethylphenyl)amide,hydrochloride](/img/structure/B8270736.png)


